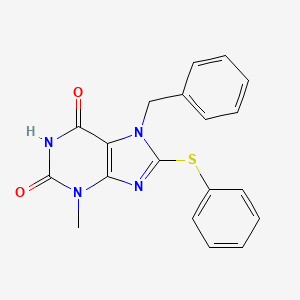

![molecular formula C11H9FN2O4S B2609065 4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 937621-15-3](/img/structure/B2609065.png)

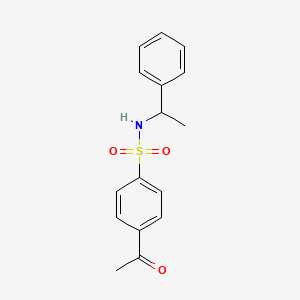

4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid”, pyrrole synthesis is a well-studied area in organic chemistry . Various methods such as the Paal-Knorr pyrrole condensation and metal-catalyzed conversion of primary diols and amines can be used to synthesize pyrroles .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 548.9±60.0 °C . The molecular weight is 284.26 .Wissenschaftliche Forschungsanwendungen

Synthesis and Interaction Studies

One area of research focuses on the synthesis of derivatives related to 4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid and their interactions with proteins. For example, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides to investigate their fluorescence binding with bovine serum albumin, highlighting the compound's relevance in studying protein interactions and potential applications in drug delivery systems Meng et al., 2012.

Catalytic Applications

Research by Zolfigol et al. (2015) on the synthesis and characterization of novel biological-based nano organo solid acids showcases the compound's utility in catalyzing various reactions under mild and green conditions. This study emphasizes the compound's potential in sustainable chemistry applications Zolfigol et al., 2015.

Material Science

Li et al. (2009) explored the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications. This research underlines the compound's importance in the development of new materials for energy applications Li et al., 2009.

Antiproliferative Activities

A study by Mert et al. (2014) on the synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives, starting from a related compound, provides insights into its potential for developing new anticancer agents. This highlights the compound's utility in medicinal chemistry for cancer research Mert et al., 2014.

Environmental Applications

Kariuki et al. (2022) presented an unexpected synthesis of a sulfonamide derivative and evaluated its antimicrobial activity, indicating the compound's relevance in environmental science and its potential for developing new antimicrobial agents Kariuki et al., 2022.

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4S/c12-8-3-1-2-4-9(8)14-19(17,18)7-5-10(11(15)16)13-6-7/h1-6,13-14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEAVAWQXNXRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)

![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)

![methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2608992.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)